

1-(4-nitrophenyl)prop-2-en-1-one IUPAC name and structure

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Compound of Interest

Compound Name: 1-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B1219350

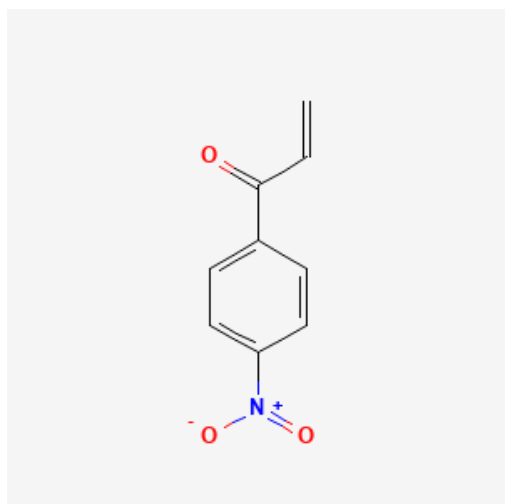
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An In-depth Technical Guide on 1-(4-nitrophenyl)prop-2-en-1-one

This technical guide provides a comprehensive overview of **1-(4-nitrophenyl)prop-2-en-1-one**, a compound of interest to researchers, scientists, and drug development professionals. The guide details its chemical identity, structural properties, synthesis, and biological activities, with a focus on its role as a modulator of key signaling pathways.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **1-(4-nitrophenyl)prop-2-en-1-one**.^[1] Its chemical structure is depicted below:



Molecular Formula: C₉H₇NO₃^[1]

Physicochemical and Crystallographic Properties

The key physicochemical properties of **1-(4-nitrophenyl)prop-2-en-1-one** and the crystallographic data of a closely related analogue, (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one, are summarized in the tables below.

Table 1: Physicochemical Properties of **1-(4-nitrophenyl)prop-2-en-1-one**

Property	Value	Reference
Molecular Weight	177.16 g/mol	[1]
Exact Mass	177.042593085 Da	[1]
Melting Point	158-164 °C	[2]
XLogP3	2.1	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	3	[1]

Table 2: Crystallographic Data for (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one

Parameter	Value	Reference
Molecular Formula	C ₁₅ H ₁₁ NO ₃	[3]
Molecular Weight	253.25	[3]
Crystal System	Monoclinic	[3]
Space Group	P2 ₁ /c	[3]
a (Å)	6.2139 (10)	[3]
b (Å)	13.159 (2)	[3]
c (Å)	14.450 (3)	[3]
β (°)	92.106 (3)	[3]
Volume (Å ³)	1180.8 (3)	[3]
Z	4	[3]
Density (calculated) (Mg m ⁻³)	1.425	[3]

Spectral Data

The following table summarizes the characteristic nuclear magnetic resonance (NMR) spectral data for derivatives of **1-(4-nitrophenyl)prop-2-en-1-one**.

Table 3: NMR Spectral Data for selected **1-(4-nitrophenyl)prop-2-en-1-one** Derivatives

Compound	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	Reference
(E)-3-(4-methoxyphenyl)-1-phenyl prop-2-en-1-one	7.57-7.64 (m, 4H), 7.45-7.50 (m, 1H), 7.35-7.40 (m, 4H), 6.99-7.06 (m, 2H), 3.90 (s, 3H)	192.94, 158.04, 143.18, 135.06, 132.80, 130.27, 130.17, 129.21, 128.80, 128.33, 127.02, 120.67, 111.58, 55.69	[4]
(E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)-2-propene-1-one	8.27-8.29 (m, 2H), 8.03-8.05 (m, 2H), 7.78-7.84 (m, 3H), 7.61-7.66 (m, 2H), 7.52-7.55 (m, 2H)	188.81, 147.67, 140.66, 140.36, 136.71, 132.60, 128.43, 128.06, 127.84, 125.11, 123.36	[4][5]

Experimental Protocols

Synthesis of 1-(4-nitrophenyl)prop-2-en-1-one and its Derivatives

The synthesis of **1-(4-nitrophenyl)prop-2-en-1-one** and its derivatives is typically achieved through a Claisen-Schmidt condensation reaction.[6]

Protocol:

- Dissolve 4-nitroacetophenone (1 equivalent) in ethanol.
- To this solution, add the desired benzaldehyde derivative (1 equivalent).
- Add a 40% aqueous solution of potassium hydroxide (KOH) dropwise to the mixture with constant stirring at room temperature.[6]
- Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

- Upon completion, dilute the reaction mixture with water and acidify with a 10% solution of hydrochloric acid (HCl).[6]
- Filter the resulting solid precipitate, wash with cold water, and dry.
- The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.[6]

In-vitro Anti-inflammatory Activity Assay (Inhibition of Protein Denaturation)

This assay is a common method to evaluate the anti-inflammatory potential of a compound in vitro.[6]

Protocol:

- Prepare a reaction mixture containing 2.8 mL of phosphate-buffered saline (pH 6.4) and 0.2 mL of egg albumin.[6]
- Prepare various concentrations of the test compound (e.g., **1-(4-nitrophenyl)prop-2-en-1-one** derivatives) and a reference anti-inflammatory drug (e.g., ibuprofen).
- Add 2 mL of each test compound concentration to the reaction mixtures.
- Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.
- After cooling, measure the absorbance of the solutions at 660 nm.
- Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

Biological Activity and Mechanism of Action

Inhibition of Neutrophilic Inflammation

Derivatives of 1,3-disubstituted prop-2-en-1-one have been identified as potent inhibitors of neutrophilic inflammation.[7] These compounds have been shown to suppress the production

of superoxide anions and the release of elastase in neutrophils stimulated by N-formyl-Met-Leu-Phe (fMLF).[7][8]

Table 4: Inhibitory Activity of Representative Prop-2-en-1-one Derivatives on Neutrophil Function

Compound	Superoxide Anion Inhibition IC ₅₀ (μM)	Elastase Release Inhibition IC ₅₀ (μM)	Reference
Compound 2	3.01 ± 0.68	7.78 ± 0.96	[9]
Compound 6a	1.23	1.37	[7][10]
Compound 7	-	-	[9]
Compound 26a	1.56	-	[7][10]
Compound 28	1.73 ± 0.07	2.17 ± 0.30	[9]

Note: Specific structures for numbered compounds can be found in the cited literature.

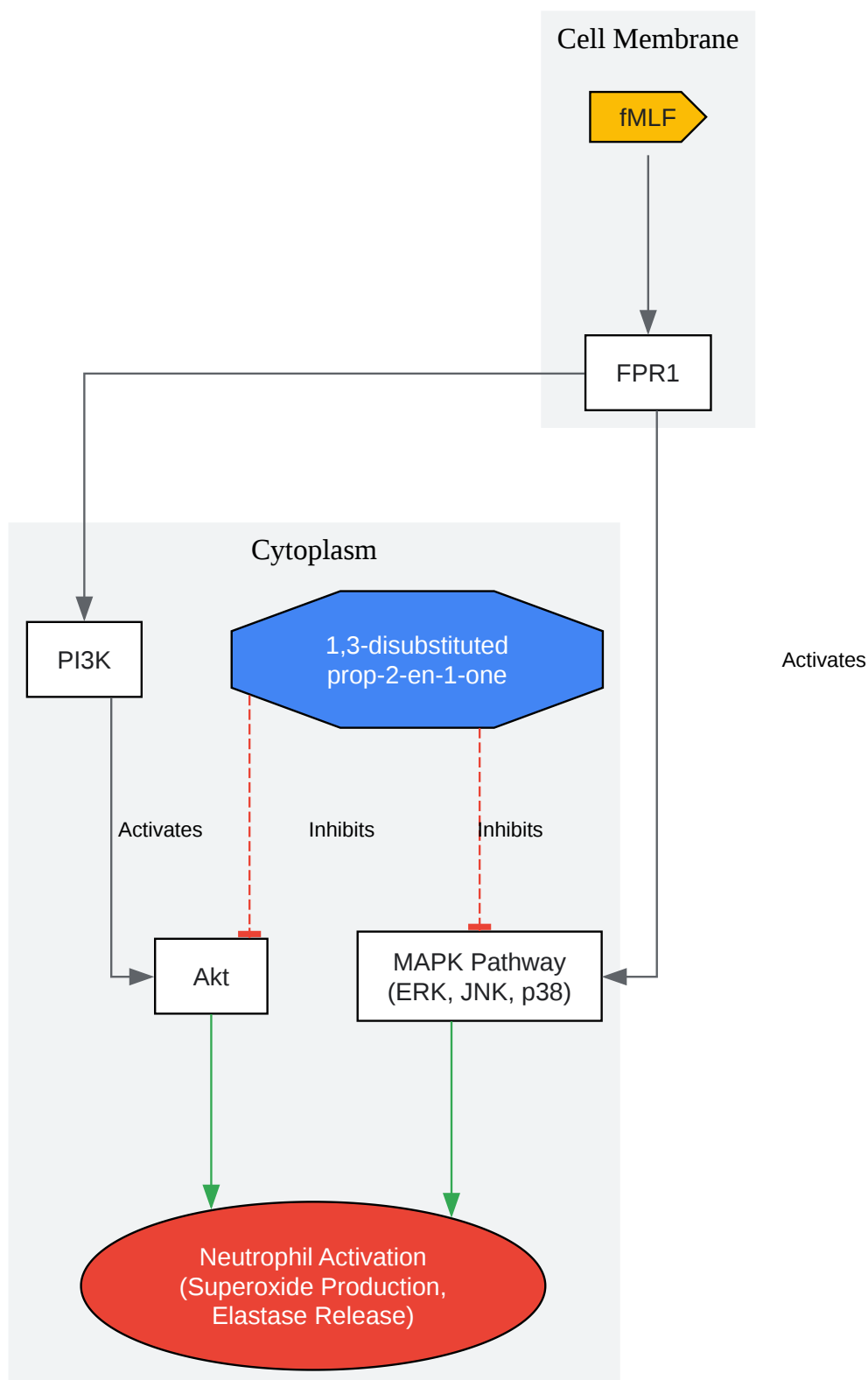
Modulation of MAPK and Akt Signaling Pathways

The anti-inflammatory effects of 1,3-disubstituted prop-2-en-1-one derivatives are attributed to their ability to modulate key intracellular signaling pathways, specifically the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[7][8]

Certain derivatives have been shown to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and Akt, while others attenuate the phosphorylation of various MAPKs with minimal impact on Akt.[7][8]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for 1,3-disubstituted prop-2-en-1-one derivatives in inhibiting fMLF-induced neutrophil activation.



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Caption: Proposed inhibitory mechanism of prop-2-en-1-one derivatives on neutrophil activation pathways.

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